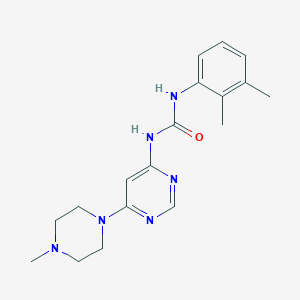

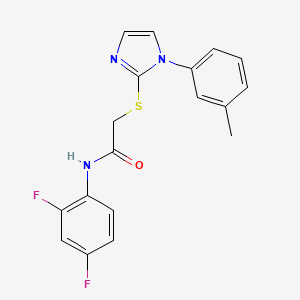

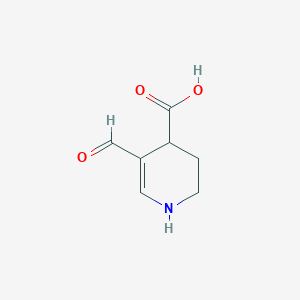

N-(2,4-difluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the acylation of aromatic amines or heterocyclic compounds with acetic acid derivatives. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This suggests that a similar synthetic route could be employed for the synthesis of N-(2,4-difluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, using appropriate starting materials and activating agents.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. For instance, the crystal packing of the compound in study is stabilized by various hydrogen bonds, and the molecules exhibit a specific 3D arrangement due to these interactions. Similarly, the compounds discussed in paper are described as near "V" shaped with specific angles between aromatic planes, indicating that the molecular structure of N-(2,4-difluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide would also likely be influenced by the spatial arrangement of its substituents and the potential for intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the compound in paper was investigated for its interactions with DNA bases, which were examined using electrophilicity-based charge transfer methods . This indicates that N-(2,4-difluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide may also interact with biological molecules, and such interactions could be studied using similar computational methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their antioxidant and antimicrobial activities. The compound in paper exhibited moderate antioxidant activity and significant activity against bacterial strains and yeasts . The compounds in paper were evaluated for their anti-inflammatory and antioxidant activities, with some showing excellent efficacy in these assays . These findings suggest that N-(2,4-difluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide could potentially possess similar biological properties, which could be explored in future studies.

Scientific Research Applications

Molecular Structures and Intermolecular Interactions

The study of molecular structures and intermolecular interactions is a key application area for compounds similar to N-(2,4-difluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. For instance, compounds with difluoromethyl groups and aromatic units have been examined for their 'V' shaped molecular structure and the 3-D arrays generated through various intermolecular interactions such as hydrogen bonds and π interactions. These structural features are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Boechat et al., 2011).

Antitumor Activity

Another significant area of application is in the exploration of antitumor activities. Derivatives of benzothiazole, which share structural features with the compound , have been synthesized and evaluated for their antitumor potential. These studies involve the screening of compounds against various human tumor cell lines, contributing valuable insights into the development of new anticancer agents (Yurttaş et al., 2015).

Synthesis and Biological Activities

The synthesis of new derivatives and their biological evaluations, such as antioxidant, haemolytic, antibacterial, and urease inhibition activities, is another research avenue. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and found to exhibit significant activity in urease inhibition assays, indicating potential applications in biochemistry and pharmaceuticals (Gull et al., 2016).

Heterocyclic Syntheses

Heterocyclic compounds, such as imidazothiadiazoles, derived from similar acetamides, are studied for their structural, spectral features, and cytotoxic activities against cancer cell lines. These studies not only contribute to the understanding of the chemical properties of these compounds but also explore their potential as therapeutic agents (Abu-Melha, 2021).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3OS/c1-12-3-2-4-14(9-12)23-8-7-21-18(23)25-11-17(24)22-16-6-5-13(19)10-15(16)20/h2-10H,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQPOXKLBLWGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)

![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)

![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)

![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)